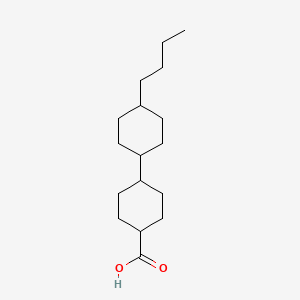
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid: is an organic compound with the chemical formula C17H30O2 . It is characterized by its unique structure, which includes two cyclohexane rings connected by a carboxylic acid group and a butyl group. This compound is known for its stability and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid typically involves a multi-step synthesis process. One common method includes the initial synthesis of trans-4-(4’-butylcyclohexyl)cyclohexanol, followed by an acidification reaction to obtain the target compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar multi-step processes. The use of high-purity reagents and advanced purification techniques is essential to achieve the required product quality. Safety measures, such as proper ventilation and protective equipment, are also crucial due to the compound’s potential toxicity .
Chemical Reactions Analysis
Types of Reactions: Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for drug molecules and is investigated for its therapeutic potential.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Trans-4-tert-Butylcyclohexanol: Similar in structure but lacks the carboxylic acid group.
4-tert-Butylcyclohexyl acetate: Contains an acetate group instead of a carboxylic acid group.
Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanol: Similar structure but with an alcohol group instead of a carboxylic acid group
Uniqueness: Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4-butylcyclohexyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h13-16H,2-12H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKCCZSKCZRZST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364825 |
Source


|
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89111-63-7 |
Source


|
| Record name | 4'-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (5E)-5-[(2-hydroxyethylamino)methylidene]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B7772867.png)
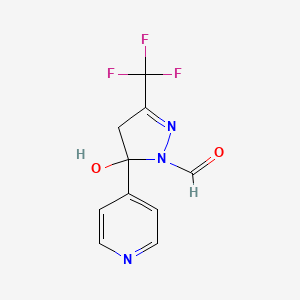
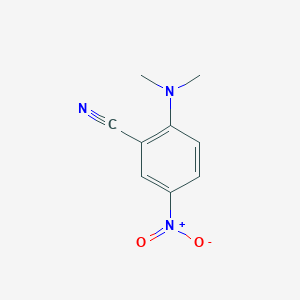
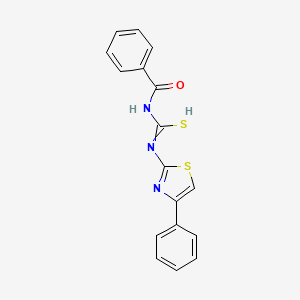
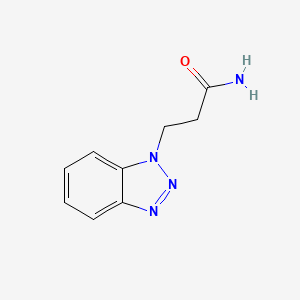
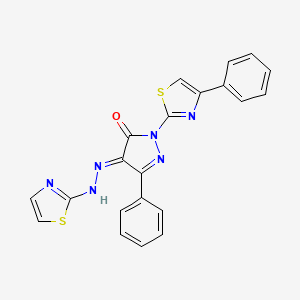
![Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7772918.png)
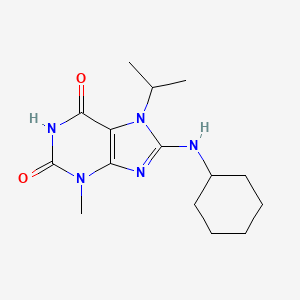
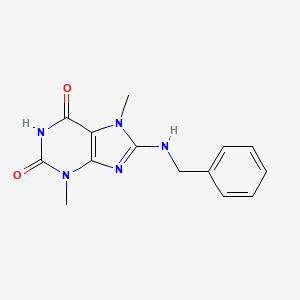
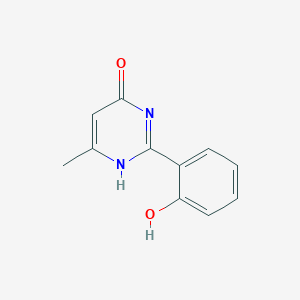
![5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B7772949.png)
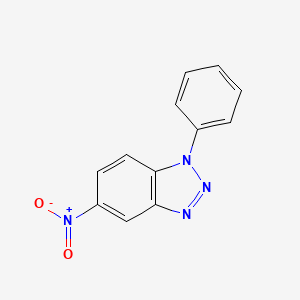
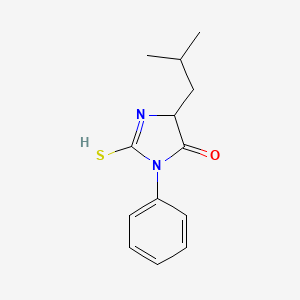
![(E)-oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium](/img/structure/B7772967.png)
